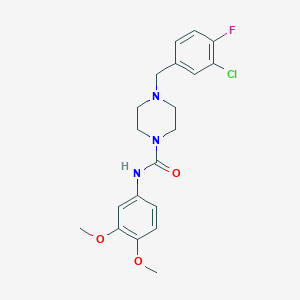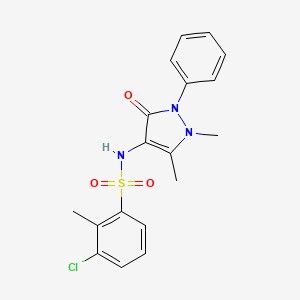![molecular formula C17H28N2O2S B10972100 1-(2-Methylpropyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B10972100.png)
1-(2-Methylpropyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ISOBUTYL-4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINE is a synthetic organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of an isobutyl group and a trimethylphenylsulfonyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ISOBUTYL-4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation of the piperazine ring using isobutyl halides in the presence of a base.
Attachment of the Trimethylphenylsulfonyl Group: The final step involves the sulfonylation of the piperazine ring with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-ISOBUTYL-4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of alkylated or sulfonylated derivatives.
Scientific Research Applications
1-ISOBUTYL-4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ISOBUTYL-4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-ISOBUTYL-4-[(2,3,4-TRIMETHYLPHENYL)SULFONYL]PIPERAZINE
- 1-ISOBUTYL-4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINE
Comparison: 1-ISOBUTYL-4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINE is unique due to the specific positioning of the trimethyl groups on the phenyl ring. This structural difference can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its similar counterparts.
Properties
Molecular Formula |
C17H28N2O2S |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1-(2-methylpropyl)-4-(2,4,5-trimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H28N2O2S/c1-13(2)12-18-6-8-19(9-7-18)22(20,21)17-11-15(4)14(3)10-16(17)5/h10-11,13H,6-9,12H2,1-5H3 |
InChI Key |
YSRBYIHBZCYDOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)CC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Ethylpiperazin-1-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B10972023.png)
![2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10972024.png)
![3-{[3-(Morpholin-4-ylsulfonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10972030.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10972033.png)
![4-chloro-1-methyl-N-[3-(morpholin-4-yl)propyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10972036.png)

![N-[3-(dimethylamino)propyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B10972048.png)
methanone](/img/structure/B10972052.png)
![1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10972068.png)

![5-bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]furan-2-carboxamide](/img/structure/B10972082.png)
![6-Amino-4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10972083.png)


